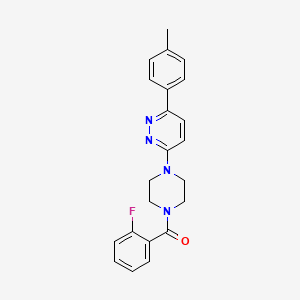
(2-Fluorophenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Fluorophenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone” is a versatile material used in scientific research. Its unique structure enables diverse applications, from drug discovery to material science. It has been studied as an inhibitor of human Equilibrative Nucleoside Transporters (ENTs), showing more selectivity to ENT2 than to ENT1 .
Chemical Reactions Analysis
The compound has been used in studies involving human Equilibrative Nucleoside Transporters (ENTs). The studies showed that modifications to the compound can affect its inhibitory effects on ENT1 and ENT2 .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Analgesic and Anti-inflammatory Agents : Compounds structurally related to "(2-Fluorophenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone" have been synthesized and evaluated for their analgesic and anti-inflammatory activities. For instance, a series of pyridazinone derivatives have demonstrated significant analgesic and anti-inflammatory effects, comparable to or exceeding those of standard drugs such as acetylsalicylic acid and indometacin, without showing gastric ulcerogenic effects (Gökçe et al., 2005).
Selective Anti-HIV Activity : Another research avenue explores the synthesis of β-carboline derivatives, which have shown selective inhibition activity against HIV strains. Some derivatives exhibit selective inhibition of the HIV-2 strain, highlighting the potential for developing new antiviral agents (Ashok et al., 2015).
Fluorescent Logic Gates : The design and synthesis of compounds incorporating elements like piperazine and fluorophenyl groups have led to the development of fluorescent logic gates. These compounds can reconfigure their logic function based on solvent polarity, offering tools for probing cellular microenvironments and protein interfaces (Gauci & Magri, 2022).
Antimicrobial Activity : Compounds with the fluorophenyl and piperazine units have been investigated for their antimicrobial properties. Some synthesized compounds have shown promising anti-microbial activity against various bacterial strains, indicating their potential in developing new antimicrobial agents (Sathe et al., 2011).
Antiproliferative Activity : Research on pyridazinone derivatives also extends to evaluating their cytotoxic effects in liver and colon cancer cell lines. Certain compounds have shown significant activity, suggesting their potential application in cancer treatment (Özdemir et al., 2019).
Mecanismo De Acción
The compound has been studied as an inhibitor of human Equilibrative Nucleoside Transporters (ENTs). It was found to be more selective to ENT2 than to ENT1. Among the analogues tested, compound 3c was the most potent inhibitor. Compound 3c reduced Vmax of [ 3 H]uridine uptake in ENT1 and ENT2 without affecting Km .
Propiedades
IUPAC Name |
(2-fluorophenyl)-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O/c1-16-6-8-17(9-7-16)20-10-11-21(25-24-20)26-12-14-27(15-13-26)22(28)18-4-2-3-5-19(18)23/h2-11H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDAREBWIPEWDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2736997.png)
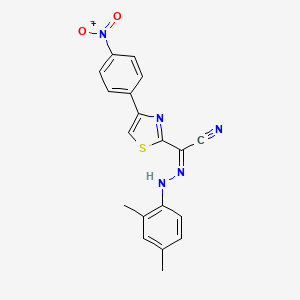
![6,7,8,9-Tetrahydrocyclohepta[f][1,3]benzodioxol-5-one](/img/structure/B2736999.png)


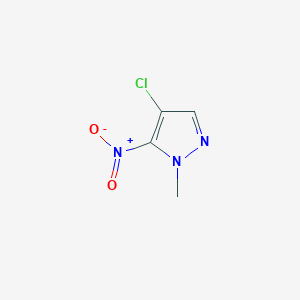
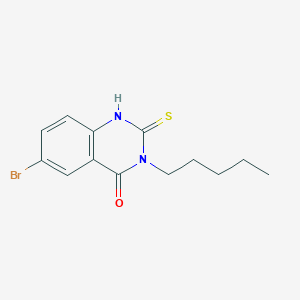
![4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2737007.png)

![4-(2-((2-Isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2737012.png)
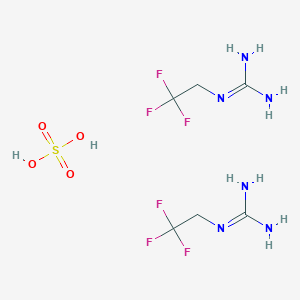
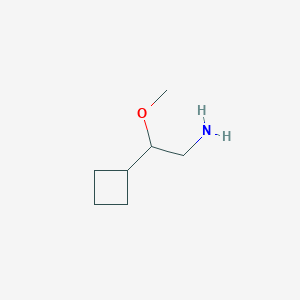
![3,5-dichloro-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}aniline](/img/structure/B2737019.png)
![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}oxane-4-carboxamide](/img/structure/B2737020.png)